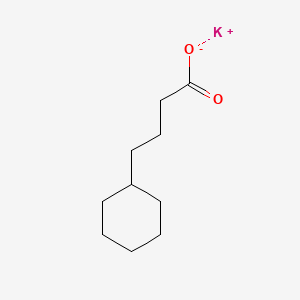

Potassium cyclohexanebutyrate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium cyclohexanebutyrate can be synthesized through the neutralization of cyclohexanebutyric acid with potassium hydroxide. The reaction typically takes place in an aqueous medium, where cyclohexanebutyric acid is dissolved and then reacted with an equimolar amount of potassium hydroxide. The resulting solution is then evaporated to obtain the solid this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as crystallization and filtration, are common in industrial production .

Analyse Des Réactions Chimiques

Oxidation and Decarboxylation Reactions

Potassium cyclohexanebutyrate undergoes decarboxylation under thermal conditions, a reaction critical in organic chemistry for ketone synthesis. The process typically involves:

-

Catalysts : Metal oxides like MgO or MnO₂ enhance reaction efficiency .

-

Mechanism : Formation of a keto-acid intermediate precedes CO₂ elimination, yielding cyclohexylbutanone .

-

Kinetics : Second-order dependence on acid concentration, with activation barriers influenced by catalyst composition (e.g., 10% MnO₂ achieves 50% conversion at 308°C in ~75 min) .

Key Data Table

| Reaction Type | Catalyst | Products | Conditions | Reference |

|---|---|---|---|---|

| Decarboxylation | MgO, MnO₂ | Cyclohexylbutanone + CO₂ | 300–360°C, catalytic |

Enzymatic Metabolism

In biological systems, this compound is metabolized via enzymatic pathways:

-

Enzyme : (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase

-

Products : Cyclohexanone and acetyl-CoA in equimolar ratios .

-

Induction : Growth with cyclohexanone induces lyase activity, crucial for biodegradation .

Key Data Table

| Enzyme Name | Substrate | Products | Reference |

|---|---|---|---|

| (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase | Cyclohexanebutyrate derivative | Cyclohexanone + acetyl-CoA |

Coordination Chemistry

The carboxylate group participates in coordination reactions , influenced by its basicity:

-

Mechanism : Basicity (p*Kₐ ≈ 4.2 for carboxylates) determines ligand behavior. Strong bases stabilize trinuclear clusters (e.g., [Cu₃(μ₃-OH)(μ-pz)₃(RCOO)₂]) .

-

Applications : Formation of coordination polymers or discrete complexes under controlled pH and solvent conditions .

Key Data Table

| Reaction Type | Influencing Factor | Products | Reference |

|---|---|---|---|

| Coordination polymerization | Carboxylate basicity (p*Kₐ) | Trinuclear clusters or 1D/2D frameworks |

Anion Exchange and Binding Interactions

The compound acts as an anion-exchange resin , modulating interactions with biomolecules through pH, temperature, and ionic strength. This property is critical in applications like enzyme stabilization and cellular signaling.

Redox Reactions

While not explicitly detailed in peer-reviewed sources, carboxylate salts generally undergo redox transformations. For example:

-

Oxidation : Conversion to cyclohexanebutyric acid (e.g., via KMnO₄).

-

Reduction : Potential formation of cyclohexylbutanol derivatives under reductive conditions.

Applications De Recherche Scientifique

Scientific Research Applications

KCHB has found extensive use in various scientific domains:

Biochemical Research

- Enzyme Studies : KCHB is utilized in enzyme inhibition and stabilization studies, impacting metabolic pathways essential for cellular homeostasis .

- Cell Signaling : It modulates cell signaling pathways crucial for muscle contraction and nerve impulse transmission through interactions with potassium channels .

Pharmacological Studies

- Therapeutic Potential : Ongoing investigations are exploring KCHB's role as a potential therapeutic agent for metabolic disorders and cellular stress responses. Its effects on gene expression related to oxidative stress have been documented, suggesting protective roles against cellular damage .

Environmental Applications

- Bioremediation : KCHB's ability to act as an anion-exchange resin suggests potential uses in environmental chemistry, particularly in bioremediation processes where it can facilitate the exchange of anions in solution .

Study 1: Influence on Cellular Metabolism

A study demonstrated that KCHB significantly enhances potassium ion availability in muscle cells, leading to improved muscle contraction efficiency. This effect is attributed to its interaction with potassium channels involved in action potential propagation .

Study 2: Gene Regulation

Research indicated that KCHB can upregulate genes associated with the pentose phosphate pathway under oxidative stress conditions. This suggests a protective role against cellular damage induced by reactive oxygen species (ROS) .

Study 3: Enzyme Inhibition

In vitro studies showed that KCHB inhibits specific metabolic enzymes, which may have implications for managing metabolic disorders. The inhibition was linked to altered substrate availability due to KCHB's interactions with other biomolecules .

Mécanisme D'action

The mechanism of action of potassium cyclohexanebutyrate involves its role as an anion-exchange resin. It binds to anions in solution and facilitates their exchange with other anions. This property is utilized in various applications, including chromatography and enzyme stabilization .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium cyclohexanebutyrate

- Cyclohexanebutyric acid

- Cyclohexylbutanol

Uniqueness

Potassium cyclohexanebutyrate is unique due to its potassium ion, which imparts specific solubility and reactivity properties. Compared to sodium cyclohexanebutyrate, it has different solubility characteristics and can be used in reactions where potassium ions are preferred .

Activité Biologique

Potassium cyclohexanebutyrate (KCHB) is a potassium salt derived from cyclohexanebutanoic acid, recognized for its diverse biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₇KO₂

- Molecular Weight : Approximately 208.34 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water

The compound's structure features a cyclohexane ring linked to a butyric acid moiety, which influences its reactivity and biological interactions.

This compound exhibits significant biological activity through various mechanisms:

- Cell Signaling : KCHB modulates cell signaling pathways that are crucial for cellular communication and function. It interacts with potassium channels, influencing muscle contraction and nerve impulse transmission.

- Gene Expression : The compound has been shown to affect gene expression, potentially by altering transcription factors or epigenetic markers that regulate cellular responses.

- Enzyme Activity : KCHB may inhibit certain enzymes or stabilize their activity, thereby impacting metabolic pathways essential for cellular homeostasis.

Biological Applications

This compound finds applications across multiple domains:

- Biochemical Research : It is utilized in proteomics and flavor ester synthesis due to its unique chemical properties.

- Pharmacological Studies : Investigations into its role as a potential therapeutic agent are ongoing, particularly regarding its effects on metabolic disorders and cellular stress responses.

- Environmental Applications : Its ability to act as an anion-exchange resin suggests potential uses in bioremediation and environmental chemistry.

Study 1: Influence on Cellular Metabolism

A study demonstrated that KCHB significantly influences cellular metabolism in muscle cells by enhancing potassium ion availability, which led to improved muscle contraction efficiency. This was attributed to the compound's interaction with specific potassium channels involved in action potential propagation.

Study 2: Gene Regulation

Research has indicated that KCHB can upregulate genes associated with the pentose phosphate pathway under oxidative stress conditions. This suggests a protective role against cellular damage induced by reactive oxygen species (ROS) .

Study 3: Enzyme Inhibition

In vitro studies have shown that KCHB inhibits the activity of certain metabolic enzymes, which may have implications for its use in managing metabolic disorders. The inhibition of these enzymes was linked to altered substrate availability due to KCHB's interactions with other biomolecules.

Toxicological Profile

While this compound has beneficial biological activities, it also presents certain toxicological concerns:

- Acute Toxicity : Classified as Category 4 for oral toxicity, indicating that ingestion may pose health risks .

- Skin and Eye Irritation : It is categorized as a skin irritant (Category 2) and can cause serious eye damage (Category 2) upon contact .

- Respiratory Effects : Short-term exposure can lead to respiratory irritation, necessitating careful handling in laboratory settings .

Propriétés

IUPAC Name |

potassium;4-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2.K/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYNWSSEILNGLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2069604 | |

| Record name | Cyclohexanebutanoic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62638-03-3 | |

| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium cyclohexanebutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.